![molecular formula C7H18N2S B14239678 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- CAS No. 460710-77-4](/img/structure/B14239678.png)
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- is a chemical compound with the molecular formula C7H18N2S. This compound is characterized by the presence of a thiol group, an amino group, and a methyl group, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- typically involves the reaction of 2-methyl-2-propanethiol with 3-aminopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, simpler thiol derivatives from reduction, and substituted amines from substitution reactions .
Aplicaciones Científicas De Investigación
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based biochemical processes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- involves its interaction with various molecular targets and pathways. The thiol group can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-[(3-Aminopropyl)amino]ethanol: Similar in structure but contains a hydroxyl group instead of a thiol group.
1-Propanethiol, 2-[(3-aminopropyl)amino]-, dihydrochloride: Contains a similar thiol and amino group arrangement but in a different molecular context.
Uniqueness
2-Propanethiol, 1-[(3-aminopropyl)amino]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
460710-77-4 |
|---|---|
Fórmula molecular |
C7H18N2S |
Peso molecular |
162.30 g/mol |
Nombre IUPAC |
1-(3-aminopropylamino)-2-methylpropane-2-thiol |
InChI |
InChI=1S/C7H18N2S/c1-7(2,10)6-9-5-3-4-8/h9-10H,3-6,8H2,1-2H3 |
Clave InChI |
WZLXJCDFGHMCLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CNCCCN)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
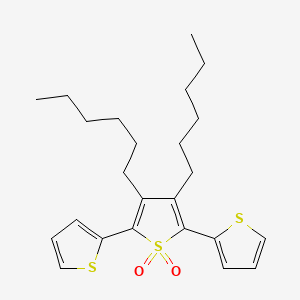
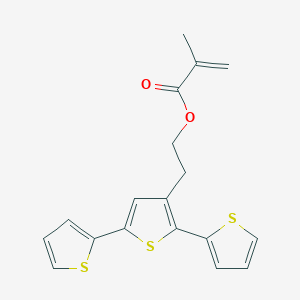
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
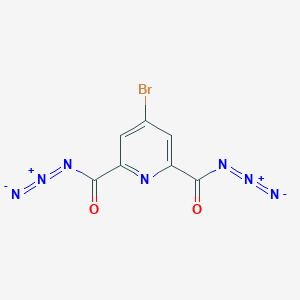
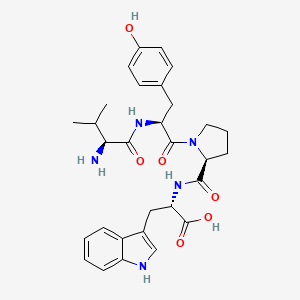
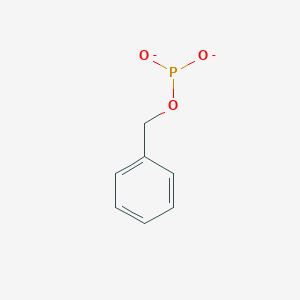
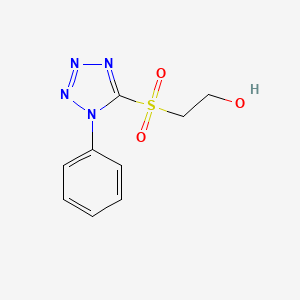
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonyl-2-methylpyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B14239635.png)



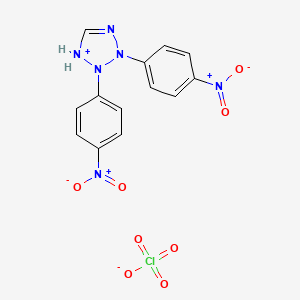
![1,8,12,15-tetrazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,8,10,12,14-heptaene](/img/structure/B14239665.png)
